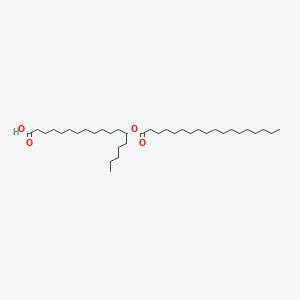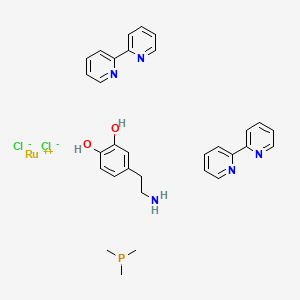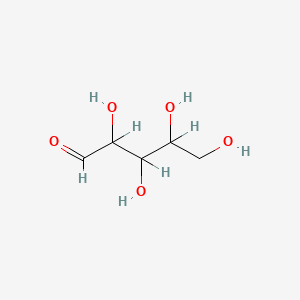
13-(stearoyloxy)octadecanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. 13-SAHSA is a FAHFA consisting of stearic acid esterified to 13-hydroxy stearic acid. The levels of SAHSA are moderately elevated in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 13-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Wissenschaftliche Forschungsanwendungen
1. Chemical Transformations and Metabolic Pathways
13-Octadecanoyloxy-octadecanoic acid, along with related fatty acids, plays a role in various chemical transformations and metabolic pathways. For instance, Dix and Marnett (1985) studied the conversion of linoleic acid hydroperoxide to various hydroxy, keto, and epoxyhydroxy fatty acids, highlighting the complex chemical reactions these substances undergo. This study offers insight into the mechanisms of mammalian metabolism of unsaturated fatty acids, which can include compounds similar to 13-Octadecanoyloxy-octadecanoic acid (Dix & Marnett, 1985).
2. Tribological Properties
The study of tribological properties (friction, lubrication, and wear) of materials often involves fatty acids like 13-Octadecanoyloxy-octadecanoic acid. Minami et al. (2005) investigated the tribo-chemistry of binary-component Langmuir–Blodgett films using deuterium-substituted and 13C-substituted octadecanoic acids. Their research showed how fatty acids interact with other substances to influence tribological properties, which is crucial for applications in lubricants and surface coatings (Minami et al., 2005).
3. Lipid Oxidation Studies
Fatty acids, including 13-Octadecanoyloxy-octadecanoic acid, are key in lipid oxidation studies. Xia and Budge (2017) developed a method for quantifying epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Their research contributes to understanding the extent of competition among various lipid oxidation pathways, which is vital in food science and nutrition (Xia & Budge, 2017).
4. Biophysical Studies and Senescence
Fatty acids like 13-Octadecanoyloxy-octadecanoic acid are also studied for their biophysical properties and implications in senescence. Leshem et al. (1993) examined the effects of hydroperoxidation on the surface tension-related parameters of simulated monolayer membranes. Such studies provide valuable insights into the role of fatty acids in membrane senescence and plant prostaglandin-like compounds (Leshem et al., 1993).
5. Microbial Oxidation
The microbial oxidation of fatty acids, including compounds similar to 13-Octadecanoyloxy-octadecanoic acid, is an area of significant interest. El-Sharkawy et al. (1992) used various microorganisms to convert oleic acid into hydroxyoctadecanoic acids, showcasing the potential of microorganisms in chemical transformations (El-Sharkawy et al., 1992).
6. Thermal Properties
The thermal properties of fatty acids, including 13-Octadecanoyloxy-octadecanoic acid, are crucial for applications in phase change materials (PCMs). Zou et al. (2019) conducted a molecular dynamics study to understand the size effect on the thermal conductivity of octadecanoic acid. Their findings aid in developing efficient OA-filled composite PCMs for heat storage (Zou et al., 2019).
Eigenschaften
Molekularformel |
C36H70O4 |
|---|---|
Molekulargewicht |
567 |
IUPAC-Name |
13-octadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |
InChI-Schlüssel |
OCKHONDLGBRMHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Synonyme |
13-(stearoyloxy)octadecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





